molecular formula C10H22O4P B13768615 Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl

Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl

Cat. No.: B13768615
M. Wt: 237.25 g/mol
InChI Key: HTJXNFIAPKXHNC-UHFFFAOYSA-N
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Description

Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl is a chemical compound with the molecular formula C9H21O4P. It is known for its unique structure, which includes a phosphoranyl group bonded to an ethoxy and a 1-methyl-2-propenyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl typically involves the reaction of triethyl phosphite with 1-methyl-2-propenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoranyl oxides, while substitution reactions can produce a variety of phosphoranyl derivatives depending on the nucleophile used .

Scientific Research Applications

Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranyl compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl involves its reactivity with various chemical species. The phosphoranyl group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in various chemical transformations, where the compound acts as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    Triethoxyphosphoranyl: Similar in structure but lacks the 1-methyl-2-propenyl group.

    Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl chloride: Contains a chloride group instead of an ethoxy group.

    This compound bromide: Contains a bromide group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of the 1-methyl-2-propenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H22O4P

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C10H22O4P/c1-6-10(5)14-15(11-7-2,12-8-3)13-9-4/h6,10H,1,7-9H2,2-5H3

InChI Key

HTJXNFIAPKXHNC-UHFFFAOYSA-N

Canonical SMILES

CCO[P](OCC)(OCC)OC(C)C=C

Origin of Product

United States

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